8-iso-15-keto Prostaglandin F2beta

Übersicht

Beschreibung

8-iso-15-keto Prostaglandin F2beta is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including inflammation and oxidative stress.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso-15-keto Prostaglandin F2beta typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps of enzymatic and non-enzymatic reactions. The key steps involve the formation of intermediate compounds such as prostaglandin H2, which is then converted to this compound through further oxidation and isomerization reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis and the need for specific reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques and specialized equipment to control the reaction environment.

Analyse Chemischer Reaktionen

Types of Reactions

8-iso-15-keto Prostaglandin F2beta undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can convert it back to less oxidized forms.

Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Enzymes such as cyclooxygenase and various metal catalysts can facilitate these reactions.

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Marker

8-iso-15-keto Prostaglandin F2beta is produced during oxidative stress, serving as a reliable biomarker for various diseases. Elevated levels have been observed in conditions such as:

- Cardiovascular Diseases : Increased levels are associated with myocardial ischemia-reperfusion injury and atherosclerosis .

- Respiratory Disorders : Patients with asthma and chronic obstructive pulmonary disease exhibit heightened levels of this isoprostane during inflammatory episodes .

- Metabolic Disorders : Conditions like diabetes and obesity show elevated levels of this compound, indicating its role in metabolic dysregulation .

Inflammatory Response

Research indicates that this compound can modulate inflammatory responses by influencing smooth muscle contraction and cell signaling pathways. Its interaction with various prostanoid receptors (EP receptors) suggests it may play a role in both promoting and resolving inflammation .

Biomarker for Disease Monitoring

The measurement of this compound in biological fluids (plasma, urine) provides insights into oxidative stress levels. This application is particularly relevant in:

- Clinical Trials : Evaluating the efficacy of antioxidant therapies by monitoring changes in isoprostane levels.

- Disease Prognosis : High levels correlate with poor outcomes in cardiovascular and respiratory diseases .

Therapeutic Potential

Studies are exploring the therapeutic applications of this compound in modulating inflammatory pathways. For instance:

- Cancer Research : Its role in tumor microenvironments and potential as a therapeutic target in cancer treatment is under investigation .

- Anti-inflammatory Drugs : Understanding its mechanisms may lead to the development of new anti-inflammatory agents that mimic or inhibit its action .

Case Study 1: Cardiovascular Disease

A study investigated the relationship between elevated levels of this compound and myocardial infarction. Patients presenting with acute myocardial infarction showed significantly higher levels compared to controls, suggesting its utility as a diagnostic marker for acute coronary syndromes .

Case Study 2: Respiratory Inflammation

In a cohort of asthma patients, increased urinary excretion of this compound was linked to exacerbations triggered by allergens. This finding supports its role as a biomarker for monitoring asthma control and response to therapy .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the inflammatory response. It acts as a signaling molecule, modulating the activity of various pathways related to oxidative stress and inflammation. The molecular targets include cyclooxygenase enzymes and specific prostaglandin receptors, which mediate its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-iso-Prostaglandin F2alpha: Another isoprostane with similar oxidative stress-related properties.

15-keto Prostaglandin F2alpha: Shares structural similarities but differs in its biological activity and receptor interactions.

Prostaglandin F2alpha: A naturally occurring prostaglandin with distinct physiological roles.

Uniqueness

8-iso-15-keto Prostaglandin F2beta is unique due to its specific structure and the presence of both isoprostane and keto functional groups. This combination gives it distinct properties and makes it a valuable tool for studying oxidative stress and inflammation.

Biologische Aktivität

8-Iso-15-keto Prostaglandin F2β (8-iso-15-keto-PGF2β) is a member of the isoprostane family, which are prostaglandin-like compounds formed through the free radical-catalyzed peroxidation of arachidonic acid. This compound has garnered attention due to its significant biological activities and potential implications in various physiological and pathological processes.

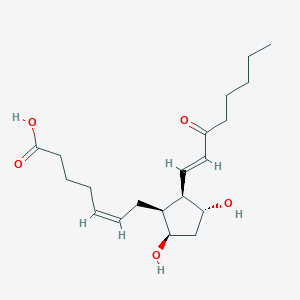

Chemical Structure and Formation

8-Iso-15-keto-PGF2β is synthesized from arachidonic acid via oxidative stress pathways. Its structure features a cyclopentane ring typical of prostaglandins, with specific modifications that enhance its biological activity. The formation of isoprostanes like 8-iso-PGF2β occurs under conditions of oxidative stress, making it a valuable biomarker for assessing oxidative damage in tissues.

Biological Activities

1. Oxidative Stress Marker

8-Iso-15-keto-PGF2β is primarily recognized as a marker for oxidative stress. Elevated levels of this compound have been observed in various conditions characterized by increased oxidative damage, including cardiovascular diseases, diabetes, and neurodegenerative disorders .

2. Inflammatory Response Modulation

Research indicates that 8-iso-15-keto-PGF2β plays a role in modulating inflammatory responses. It can influence the activation and migration of immune cells, particularly macrophages. Elevated levels of this isoprostane have been linked to enhanced inflammatory responses during conditions such as atherosclerosis and chronic inflammatory diseases .

3. Vascular Effects

Studies have shown that 8-iso-15-keto-PGF2β can induce vasoconstriction and influence vascular tone through its action on specific receptors. This compound interacts with prostaglandin receptors, leading to various vascular responses that can affect blood pressure regulation and endothelial function .

Case Studies and Research Findings

Several studies have explored the biological implications of 8-iso-15-keto-PGF2β:

The biological effects of 8-iso-15-keto-PGF2β are mediated through several mechanisms:

1. Receptor Interaction

It primarily acts through G protein-coupled receptors (GPCRs), influencing pathways involved in inflammation and cell signaling. For instance, its interaction with the EP receptors can lead to the activation of pro-inflammatory pathways .

2. Modulation of Cytokine Production

This compound has been shown to enhance the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha from macrophages, contributing to the overall inflammatory response .

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-WZDCOHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025580 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621482-36-7 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.